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molecular formula C14H8Cl2N2O B5757180 3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole

3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B5757180
M. Wt: 291.1 g/mol
InChI Key: IDTXASRHPBHQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04414221

Procedure details

2-Chlorobenzoyl chloride (2.6 g) was dissolved in dioxan (90 ml) and 2-chlorobenzamidoxime (2.5 g) was added with stirring, followed by boron trifluoride etherate (0.2 ml). The solution was heated at reflux for 18 hours and was run down. The product was taken up in dichloromethane, and the solution was washed successively with saturated aqueous sodium bicarbonate, water, and saturated sodium chloride solution. It was then dried over magnesium sulphate, run down and recrystallised from ethanol to yield 2.3 g of desired product, mp 91°-92° C.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[Cl:11][C:12]1[CH:21]=[CH:20][CH:19]=[CH:18][C:13]=1[C:14](=[N:16]O)[NH2:15].B(F)(F)F.CCOCC>O1CCOCC1.ClCCl>[Cl:11][C:12]1[CH:21]=[CH:20][CH:19]=[CH:18][C:13]=1[C:14]1[N:16]=[C:4]([C:3]2[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=2[Cl:1])[O:5][N:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
ClC1=C(C(=O)Cl)C=CC=C1
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=C(C(N)=NO)C=CC=C1
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
WASH
Type
WASH
Details
the solution was washed successively with saturated aqueous sodium bicarbonate, water, and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
It was then dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C1=NOC(=N1)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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